![molecular formula C15H10F2N2O2S B12599572 4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl- CAS No. 650635-84-0](/img/structure/B12599572.png)
4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl- is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds This compound is characterized by the presence of a benzothiazole ring, which is a fused ring system consisting of a benzene ring and a thiazole ring
Métodos De Preparación
The synthesis of 4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl- can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent . Its unique chemical structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. In industry, it is used in the production of dyes, biocides, and chemical reaction accelerators .
Mecanismo De Acción
The mechanism of action of 4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, leading to inhibition or activation of specific biological processes . The presence of the difluorophenyl group enhances its binding affinity and selectivity towards certain targets, making it a potent compound for therapeutic applications.
Comparación Con Compuestos Similares
4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl- can be compared with other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, and tiazofurin . These compounds share similar structural features but differ in their specific biological activities and applications. The unique combination of the difluorophenyl and dimethyl groups in 4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl- sets it apart from other thiazole derivatives, providing it with distinct chemical and biological properties.
Propiedades
Número CAS |
650635-84-0 |
|---|---|
Fórmula molecular |
C15H10F2N2O2S |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
6-(2,4-difluoroanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C15H10F2N2O2S/c1-6-11(19-10-4-3-8(16)5-9(10)17)14(21)15-12(13(6)20)18-7(2)22-15/h3-5,19H,1-2H3 |
Clave InChI |
VBEHCKKXBBLTNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)NC3=C(C=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


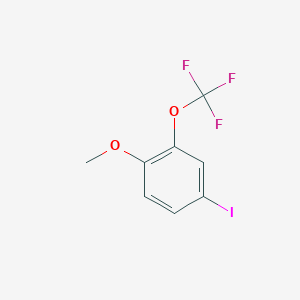
![4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12599500.png)
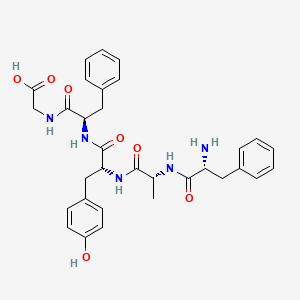
![3-Hydroxy-1-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]-L-proline](/img/structure/B12599512.png)
![3,6-Dibromo-9-[(3R)-3,7-dimethyloctyl]-9H-carbazole](/img/structure/B12599515.png)

![5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12599544.png)
![5-[(2-Fluoro-1-benzofuran-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12599549.png)
![3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12599557.png)
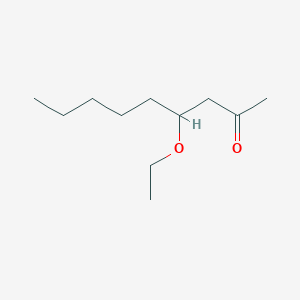
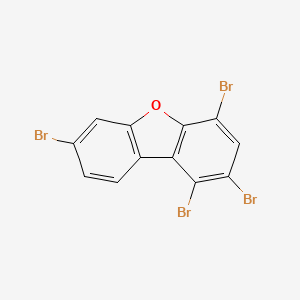
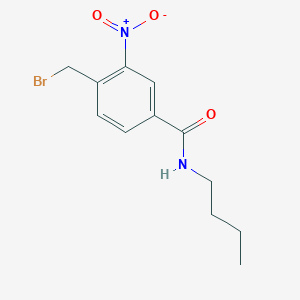
![1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B12599582.png)

